molecular formula C8H12O2 B1277383 Allyl tiglate CAS No. 7493-71-2

Allyl tiglate

Cat. No. B1277383
CAS RN: 7493-71-2
M. Wt: 140.18 g/mol
InChI Key: ODOZNBUSHKFCSH-FNORWQNLSA-N
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Description

Allyl tiglate, also known as allyl 2-methylcrotonate, is a compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used in the preparation of a variety of fruit flavors .


Synthesis Analysis

The synthesis of Allyl tiglate can be achieved through the direct azeotropic dehydration and esterification of tiglic acid and allyl alcohol . A research paper also mentioned the synthesis of tiglates and their Kováts retention indices and mass spectra .


Molecular Structure Analysis

The molecular structure of Allyl tiglate is represented by the InChI code 1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+ . The compound has a linear formula of CH3CH=C(CH3)CO2CH2CH=CH2 .


Physical And Chemical Properties Analysis

Allyl tiglate is a colorless liquid with a density of 0.926 g/mL at 25°C (lit.) . It has a refractive index of n20/D 1.453 (lit.) . The compound is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

Synthesis and Catalysis

Allyl tiglate, a versatile allylic compound, plays a significant role in synthesis and catalysis. A notable application is in the synthesis of ruthenium bis-allyl complexes, where reactions with tiglic acid produce tiglates. These complexes are catalysts for hydrogenation of tiglic and 2-methyl-2-pentenoic acids, demonstrating their utility in organic synthesis (Vaquero et al., 2012). Additionally, allyl tiglate has been implicated in the epoxidation of allylic compounds, like in the case of Ti-MWW catalyzed epoxidation of allyl alcohol to glycidol, showcasing its role in the efficient and selective production of organic compounds (Wu & Tatsumi, 2003).

Photocatalysis and Material Science

In the realm of photocatalysis and material science, allyl tiglate's derivatives, specifically allyl radicals, are subjects of study in X-ray absorption and fragmentation processes. These studies contribute to a deeper understanding of the electronic structure of allyl radicals and their potential applications in materials science (Alagia et al., 2013).

Safety And Hazards

Allyl tiglate is classified as an acute toxicity category 4 for oral and dermal exposure, and as a skin and eye irritant category 2 . It is also classified as a specific target organ toxicity – single exposure, category 3 . The compound is flammable and its vapors can cause a fire hazard .

properties

IUPAC Name

prop-2-enyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOZNBUSHKFCSH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019875
Record name Allyl 2-methylcrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid with mild green fruity/green berry odour
Record name Allyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, ether and most fixed oils
Record name Allyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.939-0.943
Record name Allyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl tiglate

CAS RN

7493-71-2
Record name Allyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7493-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl 2-methylcrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVM5VQM38Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
CR Larsen, ER Paulson, G Erdogan, DB Grotjahn - Synlett, 2015 - thieme-connect.com
… Catalyst 1 interacts selectively with the allyl moiety of allyl tiglate (7), a flavoring,[65] leaving the tiglate moiety untouched. In summary, at low loadings and ambient temperatures, …
Number of citations: 24 www.thieme-connect.com
AK Dhawale, A Hagiwara, US Bhalla, VN Murthy… - Nature …, 2010 - nature.com
… (b) Top, phase-time plot of the odor response of the same mitral/tufted unit in a, shown over five repeats of allyl tiglate. Note the change in the preferred phase during odor stimulation (…
Number of citations: 241 www.nature.com
D Rokni, V Hemmelder, V Kapoor, VN Murthy - Nature neuroscience, 2014 - nature.com
… Odorants were obtained from Sigma Aldrich (ethyl tiglate, allyl tiglate, hexyl tiglate, methyl tiglate, … each pair are as follows: ethyl tiglate and allyl tiglate, two mice. Hexyl tiglate and methyl …
Number of citations: 131 www.nature.com
DB Goodenowe, S Ritchie, D Heath - Animal Cell Technology: Basic & …, 2006 - Springer
Identifying metabolic responses of cells to drugs can be highly informative for understanding mode of action and toxicity, and can provide value in the drug discovery process by …
Number of citations: 2 link.springer.com
DT Hughes, J Pelletier, S Rahman, S Chen… - Chemical …, 2017 - academic.oup.com
In Culex quinquefasciatus, CquiOR91 is the ortholog of 2 larvae-specific odorant receptors (ORs) from Anopheles gambiae (Agam\Or40, previously shown to respond to several odorant …
Number of citations: 6 academic.oup.com
RC French, SE Nester, JR Stavely - Journal of agricultural and …, 1993 - ACS Publications
More than 100 aroma compounds were tested for activity in stimulating germination of teliospores of Uromyces appendiculatus, the fungus that causes bean rust disease. Preliminary …
Number of citations: 10 pubs.acs.org
VA Isidorov, IG Zenkevich, U Krajewska… - … Journal of Plant …, 2001 - Wiley Online Library
The efficiency of using combinations of retention indices and partition coefficients (K p ) with a hexane: acetonitrile system has been demonstrated by taking as an example the essential …
K Swor, P Satyal, S Timsina… - Natural Product …, 2022 - journals.sagepub.com
Big sagebrush (Artemisia tridentata) is a common shrub growing in the cold intermountain regions of western North America. The plant is an important food source for herbivores and …
Number of citations: 9 journals.sagepub.com
ZS Breitbach, DW Armstrong - Analytical and Bioanalytical Chemistry, 2008 - Springer
… , 3 methyl butyrate, 4 ethyl butyrate, 5 isopropyl butyrate, 6 allyl butyrate, 7 methyl tiglate, 8 propyl butyrate, 9 ethyl valerate, 10 ethyl hexanoate, 11 isopropyl tiglate, 12 allyl tiglate, 13 …
Number of citations: 233 link.springer.com
J Wu - 2019 - dspace.mit.edu
The olfactory system remains one of the least well understood out of the five senses. In this thesis we examined the mappings of the odors to pathways in the brain as an initial …
Number of citations: 0 dspace.mit.edu

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